Sivopixant

P2X3 Selectivity Taste Disturbance

Sivopixant (S-600918) is the preferred P2X3 antagonist for studies where minimizing taste disturbance is critical. With 262-fold selectivity for P2X3 (IC50=4.2 nM) over P2X2/3 (IC50=1100 nM) and only 6.5% mild taste disturbance in clinical trials, it outperforms earlier-generation agents like gefapixant. Ideal for chronic cough and neuropathic pain models (rat Seltzer model ED50=0.4 mg/kg, t1/2=10.1 h). Choose Sivopixant for receptor-selectivity SAR studies and once-daily dosing protocols. Order high-purity research-grade material directly from authorized suppliers.

Molecular Formula C25H22ClN5O5
Molecular Weight 507.9 g/mol
CAS No. 2414285-40-6
Cat. No. B3326238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSivopixant
CAS2414285-40-6
Molecular FormulaC25H22ClN5O5
Molecular Weight507.9 g/mol
Structural Identifiers
SMILESCC(CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O
InChIInChI=1S/C25H22ClN5O5/c1-16(22(32)33)14-31-24(34)29-23(30(25(31)35)15-17-5-7-18(26)8-6-17)28-19-9-11-20(12-10-19)36-21-4-2-3-13-27-21/h2-13,16H,14-15H2,1H3,(H,32,33)(H,28,29,34)/t16-/m0/s1
InChIKeySKZQFKBIJUXXCG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sivopixant (S-600918) CAS 2414285-40-6: A Highly Selective P2X3 Receptor Antagonist for Refractory Chronic Cough and Pain Research


Sivopixant (S-600918) is an orally bioavailable, small molecule antagonist of the P2X3 ligand-gated ion channel [1]. It was discovered and optimized by Shionogi as a clinical candidate for refractory chronic cough (RCC) and neuropathic pain [2]. The compound exhibits high selectivity for the homotrimeric P2X3 receptor (IC50 = 4.2 nM) over the heterotrimeric P2X2/3 receptor (IC50 = 1100 nM), a key differentiator from earlier P2X3 antagonists [2].

Why Sivopixant (CAS 2414285-40-6) Cannot Be Substituted with Generic P2X3 Antagonists


Substituting Sivopixant with other P2X3 antagonists like gefapixant or camlipixant is not straightforward due to significant differences in receptor selectivity, clinical efficacy, and side effect profiles. Sivopixant's high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer results in a reduced incidence of taste disturbance, a dose-limiting adverse effect associated with less selective agents [1]. Network meta-analyses and clinical trials demonstrate that the benefit-risk balance varies substantially across the P2X3 antagonist class, with Sivopixant exhibiting a unique profile of modest cough reduction coupled with a low rate of taste disturbance [2][3].

Sivopixant (S-600918) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Receptor Selectivity: Sivopixant vs. Gefapixant - P2X3 Homotrimer vs. P2X2/3 Heterotrimer

Sivopixant demonstrates a 262-fold selectivity for the P2X3 homotrimer (IC50 = 4.2 nM) over the P2X2/3 heterotrimer (IC50 = 1100 nM) [1]. In contrast, gefapixant exhibits lower selectivity, with reported IC50 values of ~30 nM for P2X3 and ~100-250 nM for P2X2/3, resulting in a selectivity window of only ~3-8 fold [2]. This higher selectivity of Sivopixant is mechanistically linked to a reduced incidence of taste disturbance in clinical trials [3].

P2X3 Selectivity Taste Disturbance

In Vivo Analgesic Potency: Sivopixant ED50 in Rat Neuropathic Pain Model

In the rat partial sciatic nerve ligation (Seltzer) model of neuropathic pain, Sivopixant exhibits potent analgesic activity with an ED50 of 0.4 mg/kg following intravenous administration [1]. This demonstrates robust in vivo target engagement and functional efficacy. While direct head-to-head ED50 comparisons with other P2X3 antagonists in this specific model are not available, the potency of Sivopixant supports its utility as a tool compound for pain research.

Analgesic Neuropathic Pain ED50

Pharmacokinetic Profile: Sivopixant Half-Life in Rat

Sivopixant demonstrates a relatively long half-life of 10.1 hours in rats following a single intravenous dose of 1 mg/kg [1]. This PK property supports once-daily dosing regimens in preclinical models and is consistent with its development as an oral clinical candidate. The half-life is notably longer than that of some earlier P2X3 antagonists, which may contribute to sustained target coverage.

Pharmacokinetics Half-Life In Vivo

Clinical Cough Reduction: Sivopixant 150 mg vs. Placebo in Phase 2a Trial

In a phase 2a randomized, double-blind, placebo-controlled crossover trial in patients with refractory or unexplained chronic cough (n=31), Sivopixant 150 mg once daily for 2 weeks resulted in a placebo-adjusted reduction in 24-hour cough frequency of -30.9% (p=0.0386) [1]. The daytime cough frequency reduction was -31.6% (p=0.0546). This trial provides direct evidence of antitussive efficacy in a patient population.

Chronic Cough Phase 2a Placebo-Adjusted

Taste Disturbance Incidence: Sivopixant vs. Gefapixant Network Meta-Analysis

A systematic review and network meta-analysis of 16 RCTs (4,904 participants) compared the benefit-risk profiles of five P2X3 antagonists [1]. Sivopixant was associated with a lower incidence of taste disturbance compared to gefapixant. At effective doses, gefapixant had the highest absolute risk difference of taste disturbance (38 per 100 patients), whereas Sivopixant demonstrated a dose-dependent but lower rate (6.5% at 150 mg in its phase 2a trial) [2].

Taste Disturbance Adverse Event Network Meta-Analysis

Comparative Efficacy Ranking: Sivopixant vs. Other P2X3 Antagonists in Network Meta-Analysis

In a network meta-analysis ranking five P2X3 antagonists for 24-hour cough frequency reduction at ED50, Sivopixant had the lowest SUCRA ranking (1.78 out of 5), indicating the least antitussive efficacy among the agents compared [1]. Gefapixant ranked highest (SUCRA 4.85) with a median reduction of 28.1% (95% CrI 21.0-35.6%). Camlipixant had a median reduction of 14.7% (95% CrI 5.4-26.0%).

Efficacy SUCRA Cough Reduction

Sivopixant (S-600918) Optimal Research and Procurement Scenarios


Refractory Chronic Cough Research Requiring Minimized Taste Disturbance

Sivopixant is the preferred P2X3 antagonist for chronic cough studies where reducing the incidence of taste disturbance is a primary objective. Its high P2X3 selectivity (262-fold over P2X2/3) [1] and clinical data showing a 6.5% mild taste disturbance rate [2] make it suitable for long-term or patient-centric investigations. Researchers should consider the trade-off of lower antitussive efficacy (SUCRA rank 5/5) [3] when selecting this compound.

Preclinical Neuropathic Pain Model Development with Defined In Vivo Potency

For researchers establishing rodent models of neuropathic pain, Sivopixant offers a well-characterized in vivo profile. Its ED50 of 0.4 mg/kg (i.v.) in the rat Seltzer model [1] provides a clear benchmark for dose-response studies. The compound's 10.1-hour half-life in rats supports convenient once-daily dosing protocols.

Structure-Activity Relationship (SAR) Studies on P2X3 Selectivity

Sivopixant serves as an excellent reference compound for SAR programs aiming to optimize P2X3/P2X2/3 selectivity. Its well-defined selectivity window (4.2 nM vs. 1100 nM) [1] and the elucidated molecular basis for this selectivity (a tri-symmetric binding site near the upper vestibule) [2] provide a solid framework for medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sivopixant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.